molecular formula C7H6N4O6 B119564 Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide CAS No. 955-07-7

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

Cat. No.: B119564
CAS No.: 955-07-7
M. Wt: 242.15 g/mol
InChI Key: HWTXGJCHJRRKNS-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-hydroxy-3,5-dinitro-” is an organic compound with the molecular formula C7H4N2O7 . It is also known by other names such as “Salicylic acid, 3,5-dinitro-”, “2-Hydroxy-3,5-dinitrobenzoic acid”, and "3,5-Dinitrosalicylic acid" .


Synthesis Analysis

The synthesis of hydrazones, which would include “Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide”, can be achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For instance, 3,5-dinitrobenzoic acid can be obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-hydroxy-3,5-dinitro-” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is LWFUFLREGJMOIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The most common pathway for the preparation of hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Physical and Chemical Properties Analysis

The molecular weight of “Benzoic acid, 2-hydroxy-3,5-dinitro-” is 228.1159 . More specific physical and chemical properties such as melting point and assay are available .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

One significant area of application for benzoic acid derivatives, including hydrazides, is in the study of their antimicrobial and antitubercular properties. Hydrazide-hydrazone derivatives are known for displaying a broad spectrum of biological activities, including antimicrobial actions. These compounds are often synthesized and evaluated for their potential in combating bacterial, antitubercular, and antifungal infections. This makes them subjects of intense scientific scrutiny for new therapeutic agents against infectious diseases (Popiołek, 2016; Popiołek, 2021).

Impact on Gut Health and Functions

Another research interest is the impact of benzoic acid and its derivatives on gut health. Studies have shown that benzoic acid can regulate gut functions by promoting digestion, absorption, and acting as a barrier, which indirectly contributes to overall health and growth. This is particularly evident in the use of benzoic acid as food and feed additives, demonstrating its ability to improve gut functions through enzyme activity regulation, redox status, immunity, and microbiota modulation (Mao et al., 2019).

Antioxidant and Biological Activities

The structure-related antioxidant and microbiological activities of benzoic acid derivatives also constitute a significant area of application. These compounds exhibit varied biological activities, including antioxidant properties, which are influenced by their structural differences. Research into natural carboxylic acids, including benzoic acid derivatives, highlights their potential in offering antioxidative, antimicrobial, and cytotoxic activities based on their molecular structures (Godlewska-Żyłkiewicz et al., 2020).

Pharmacokinetic Analysis

Pharmacokinetic analysis of benzoic acid in different species elucidates how this compound and its derivatives are metabolized and excreted, providing insights into their safety and efficacy as preservatives and potential therapeutic agents. Such studies are crucial for understanding dietary exposures, reducing interspecies uncertainty factors, and ensuring the safe use of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is harmful if swallowed and causes serious eye damage . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-3,5-dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission .

Mode of Action

2-Hydroxy-3,5-dinitrobenzohydrazide interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down acetylcholine .

Biochemical Pathways

The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide leads to an increase in acetylcholine levels. This can result in enhanced nerve signal transmission. In vitro studies have shown that the compound has good inhibition against bacterial pathogens such as S. aureus and E. coli .

Properties

IUPAC Name

2-hydroxy-3,5-dinitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXGJCHJRRKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061351
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
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Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-07-7
Record name 3,5-Dinitrosalicylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
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Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
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Record name 3,5-dinitrosalicylohydrazide
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Q & A

Q1: What are the key reactions of 2-hydroxy-3,5-dinitrobenzohydrazide highlighted in the research?

A1: The research primarily focuses on utilizing 2-hydroxy-3,5-dinitrobenzohydrazide as a scaffold for generating N-acylhydrazones and subsequently converting them into 1,3,4-oxadiazole derivatives.

    Q2: What is the biological significance of the synthesized 1,3,4-oxadiazole derivative?

    A2: The N-acetyl-1,3,4-oxadiazole derivative synthesized from 2-hydroxy-3,5-dinitrobenzohydrazide was subjected to in vitro antibacterial activity evaluation against Staphylococcus aureus and Escherichia coli. The study reports that this compound exhibited good inhibitory activity against both bacterial pathogens in the micro-dilution assay, with a minimum inhibitory concentration (MIC) of 15.1 μg []. This finding suggests the potential of exploring 2-hydroxy-3,5-dinitrobenzohydrazide and its derivatives as antibacterial agents.

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